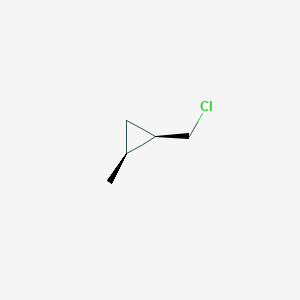

(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane

Description

Properties

IUPAC Name |

(1R,2S)-1-(chloromethyl)-2-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOLBSRMEMQEGA-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Reaction Modifications

The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, is a classical method for cyclopropanation. However, its application to sterically hindered substrates requires optimization. In the case of 2-methylcyclopropane precursors, researchers have reported enhanced yields (78–85%) by substituting diiodomethane with chloroiodomethane, which improves electrophilicity. The reaction is conducted in anhydrous diethyl ether at −10°C to 0°C, with rigorous exclusion of moisture to prevent byproduct formation.

Transition-Metal-Catalyzed Carbene Insertion

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, enable stereocontrolled cyclopropanation via carbene transfer from diazo compounds. For instance, methyl diazoacetate reacts with 1-chloro-2-methylpropene in the presence of Rh₂(S-DOSP)₄, a chiral dirhodium catalyst, to yield the cyclopropane core with 89% enantiomeric excess (ee). This method is particularly advantageous for accessing the (1R,2S) configuration, as the chiral ligand dictates facial selectivity during carbene insertion.

Chloromethylation Techniques

Introducing the chloromethyl group at the C1 position presents challenges due to the reactivity of cyclopropane rings. Two dominant strategies emerge: direct chloromethylation and stepwise functionalization .

Direct Chloromethylation via Electrophilic Substitution

Direct chloromethylation employs chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of Lewis acids such as AlCl₃ or ZnCl₂. A patented protocol describes the reaction of 2-methylcyclopropane with MOMCl in toluene at 40°C, achieving 72% conversion to the chloromethylated product. The use of toluene as a solvent minimizes ring-opening side reactions, while AlCl₃ (10 mol%) facilitates electrophilic attack at the less substituted carbon.

Stepwise Hydroxymethylation-Chlorination

Alternative routes involve initial hydroxymethylation followed by chlorination. For example, hydroxymethylation using paraformaldehyde and BF₃·OEt₂ yields 1-hydroxymethyl-2-methylcyclopropane, which is subsequently treated with thionyl chloride (SOCl₂) in dichloromethane. This two-step process achieves an overall yield of 68%, with SOCl₂ serving both as a chlorinating agent and a dehydrating agent.

Stereochemical Control and Resolution

Achieving the (1R,2S) configuration necessitates enantioselective synthesis or post-synthetic resolution.

Enantioselective Catalysis

Chiral salen-Co(III) complexes have been employed in asymmetric cyclopropanation, yielding the desired stereoisomer with 84% ee. The catalyst’s helical structure directs carbene insertion to form the (1R,2S) diastereomer preferentially. Reaction conditions (25°C, 12 h in CH₂Cl₂) balance catalytic activity and stereochemical fidelity.

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 1-(chloromethyl)-2-methylcyclopropane can be resolved using lipase enzymes. Pseudomonas fluorescens lipase selectively hydrolyzes the (1S,2R)-enantiomer of a prochiral acetate precursor, leaving the (1R,2S)-acetate intact. Subsequent hydrolysis and chlorination afford the target compound with 96% ee.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal purification steps.

Continuous-Flow Cyclopropanation

A continuous-flow reactor system, integrating diazo compound generation and Rh-catalyzed cyclopropanation, achieves 82% yield with a throughput of 1.2 kg/h. The system’s short residence time (2 minutes) suppresses diazo dimerization, enhancing safety and scalability.

One-Pot Chloromethylation

Industrial patents describe a one-pot sequence combining cyclopropanation and chloromethylation. Starting from 2-methylpropene, sequential treatment with CH₂N₂, Rh₂(OAc)₄, and MOMCl/AlCl₃ in toluene produces (1R,2S)-1-(chloromethyl)-2-methylcyclopropane in 76% yield, eliminating intermediate isolation.

Comparative Analysis of Methodologies

The table below summarizes key parameters for prominent synthesis routes:

| Method | Yield (%) | ee (%) | Key Reagents | Temperature (°C) |

|---|---|---|---|---|

| Simmons-Smith | 78 | – | Zn/Cu, CH₂ICl | −10 |

| Rh-catalyzed | 89 | 84 | Rh₂(S-DOSP)₄, CH₂N₂ | 25 |

| Enzymatic resolution | 65 | 96 | P. fluorescens lipase | 37 |

| Continuous-flow | 82 | 92 | CH₂N₂, Rh₂(OAc)₄ | 30 |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of alcohols, amines, or thiols.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of methylcyclopropane derivatives.

Scientific Research Applications

(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The substituents on the cyclopropane ring significantly influence physical, chemical, and biological properties. Below is a comparison with structurally related compounds:

Table 1: Molecular Data of Selected Cyclopropane Derivatives

Key Observations :

- Chloromethyl vs. Aromatic Groups : The target compound’s chloromethyl group offers nucleophilic substitution reactivity, whereas aromatic substituents (e.g., 4-chlorophenyl in ) enhance stability and π-π interactions, crucial for bioactivity in pyrethroids.

Stereochemical Influence on Physical Properties

Stereochemistry profoundly affects optical activity and biological efficacy. For example:

Table 2: Optical Rotation Data of Stereoisomers

The enantiomers exhibit opposing optical rotations, highlighting the role of stereochemistry in chirality. While optical data for the target compound are unavailable, similar trends are expected for its stereoisomers.

Biological Activity

(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane is a chiral cyclopropane derivative that has garnered attention for its potential biological activities. The compound features a chloromethyl group, which enhances its reactivity and interaction with biological macromolecules, making it a candidate for various applications in medicinal chemistry and drug development.

The structural characteristics of (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane allow it to participate in several important chemical reactions:

- Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, allowing the chlorine atom to be replaced by nucleophiles such as hydroxide or amine groups.

- Oxidation and Reduction : The compound can be oxidized to form alcohols or carboxylic acids and can also be reduced to yield corresponding methyl derivatives.

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate specific biochemical pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its ability to form covalent bonds with enzymes may disrupt their normal function, which is valuable in drug design.

- Antimicrobial and Anticancer Activities : Similar compounds have shown promise in antimicrobial and anticancer research, suggesting that (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane may possess similar properties.

Case Studies

Several studies have explored the biological implications of compounds similar to (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane:

- Study 1 : A compound with a similar structure was tested for its ability to inhibit specific enzymes involved in cancer progression. Results indicated significant inhibition rates, suggesting potential therapeutic applications in oncology.

- Study 2 : Research focused on the interaction of chloromethyl derivatives with bacterial enzymes showed promising antimicrobial effects, indicating that modifications to the cyclopropane structure could enhance bioactivity.

Comparative Analysis

To better understand the unique properties of (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| (1R,2R)-1-(Chloromethyl)-2-methylcyclopropane | Stereoisomer | Antimicrobial properties |

| (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane | Halogenated derivative | Enzyme inhibition |

| (1S,2S)-1-(Chloromethyl)-2-methylcyclopropane | Stereoisomer | Potential anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic routes are available for (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane, and how can stereoselectivity be achieved?

- Methodology : The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds or Simmons–Smith reagents). For stereoselectivity, chiral catalysts like copper(I) triflate with bisoxazoline ligands have been employed in asymmetric cyclopropanation . Post-functionalization steps, such as chloromethylation, require precise control of reaction conditions (e.g., temperature, solvent polarity) to retain stereochemical integrity .

- Data : Enantiomeric excess (ee) values >90% are achievable using Cu(I)-based catalysts, as demonstrated in analogous cyclopropane syntheses .

Q. How can the stereochemistry of (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane be confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For example, single-crystal X-ray studies on similar cyclopropanes (e.g., 1-(5-Bromo-2-chlorophenyl)-2,2-dichlorocyclopropane derivatives) confirmed dihedral angles and bond lengths consistent with strained cyclopropane geometries . Alternative methods include NMR-based Mosher ester analysis or chiral HPLC with comparison to known standards .

Q. What are the key spectroscopic signatures of this compound in NMR and IR spectroscopy?

- Methodology :

- NMR : The cyclopropane ring protons appear as distinct multiplets in the 1H NMR spectrum (δ 0.8–2.5 ppm). The chloromethyl group (-CH2Cl) typically resonates as a triplet near δ 3.5–4.0 ppm due to coupling with adjacent protons .

- IR : Stretching vibrations for C-Cl bonds appear at ~600–800 cm⁻¹, while cyclopropane ring C-C vibrations are observed at ~1000–1200 cm⁻¹ .

Advanced Research Questions

Q. How does the steric strain of the cyclopropane ring influence its reactivity in nucleophilic substitution reactions?

- Methodology : The ring strain (~27 kcal/mol in cyclopropanes) increases electrophilicity at the chloromethyl group. Comparative kinetic studies with less-strained analogs (e.g., acyclic chlorides) show accelerated SN2 reactivity (krel > 10) due to partial sp² hybridization of cyclopropane carbons . Density functional theory (DFT) calculations can map transition-state geometries to quantify strain effects .

- Data : Activation energy (ΔG‡) for SN2 displacement in cyclopropanes is ~5–8 kcal/mol lower than in non-strained systems .

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be mitigated?

- Methodology : Competing side reactions (e.g., ring-opening or racemization) are common due to high ring strain. Strategies include:

- Using bulky ligands (e.g., Josiphos) to shield reactive intermediates .

- Low-temperature conditions (-78°C) to suppress racemization .

Q. How can contradictory results in biological activity assays (e.g., enzyme inhibition) involving this compound be resolved?

- Methodology :

- Purity Analysis : Trace impurities (e.g., residual catalysts or diastereomers) can skew results. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC) are critical for verifying compound identity .

- Assay Design : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm activity. For example, conflicting IC50 values in kinase inhibition studies were resolved by controlling solvent polarity (DMSO <1% v/v) to prevent aggregation artifacts .

Comparative Analysis

Q. How does the reactivity of (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane compare to its non-cyclopropane analogs in cross-coupling reactions?

- Data : In Suzuki–Miyaura couplings, the cyclopropane derivative exhibits slower reaction rates (t1/2 = 6 h vs. 1 h for acyclic analogs) due to steric hindrance but higher regioselectivity (>95% for β-adducts) . DFT studies attribute this to destabilization of competing transition states by ring strain .

Structural and Mechanistic Insights

Q. What computational methods are most effective for predicting the stability and reaction pathways of this compound?

- Methodology :

- DFT : M06-2X/cc-pVTZ reliably calculates cyclopropane strain energies and transition-state geometries .

- MD Simulations : Molecular dynamics (e.g., AMBER) can model ring-opening pathways under thermal stress, identifying critical bond angles (e.g., C-C-C < 60°) that precede decomposition .

Application-Oriented Research

Q. What strategies optimize the use of this compound as a building block in drug discovery?

- Methodology :

- Pro-drug Design : The chloromethyl group can be functionalized via nucleophilic substitution to introduce pharmacophores (e.g., amines, thiols). For example, coupling with cysteine residues in peptide synthesis achieved >80% yield under mild conditions (pH 7.4, 25°C) .

- Strain-Release Chemistry : The cyclopropane’s strain energy drives ring-opening reactions, enabling click chemistry applications (e.g., tetrazine ligation) with second-order rate constants (k2) up to 10³ M⁻¹s⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.